4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Overview

Description

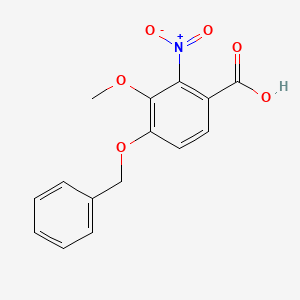

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C15H13NO6 It is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position, a methoxy group at the 3-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid typically involves the following steps:

Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 4-hydroxy-3-methoxybenzoic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

Methoxy Group Introduction: The methoxy group is typically introduced through methylation of the corresponding hydroxy compound using methyl iodide and a base like sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and etherification steps to improve efficiency and scalability.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzoic acid derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: 4-(Benzyloxy)-3-methoxybenzoic acid.

Reduction: 4-(Benzyloxy)-3-methoxy-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

Material Science: It can be used in the development of novel materials with specific properties due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

4-(Benzyloxy)-3-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-(Benzyloxy)-2-nitrobenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

3-Methoxy-2-nitrobenzoic acid: Lacks the benzyloxy group, which may influence its ability to participate in certain synthetic transformations.

Uniqueness: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is unique due to the presence of all three functional groups (benzyloxy, methoxy, and nitro) on the benzoic acid core

Biological Activity

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C15H13NO6

- Molecular Weight : 303.27 g/mol

- CAS Number : 3584-32-5

The compound features a benzyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core, which contributes to its unique reactivity and biological properties .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation.

- Antioxidant Properties : It may possess antioxidant capabilities, suggesting a role in reducing oxidative stress.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

These results indicate that the compound is particularly effective against MCF-7 cells, which are often used as a model for breast cancer research.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Cholinesterase Inhibition : The compound selectively inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels, which can enhance cholinergic signaling. This mechanism is particularly relevant in neurodegenerative diseases where cholinergic signaling is impaired .

- Oxidative Stress Modulation : It has been suggested that the antioxidant properties of this compound may help mitigate oxidative damage in cells, contributing to its antiproliferative effects .

Study on Antiproliferative Effects

A study conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. The research highlighted its effectiveness against MCF-7 cells with an IC50 of 3.1 µM, indicating strong potential as an anticancer agent. The study also noted that the compound's structural features play a crucial role in its biological activity .

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound showed that it effectively inhibits cholinesterases, which are pivotal in neurotransmission processes. This inhibition could lead to therapeutic applications in treating conditions like Alzheimer’s disease .

Properties

IUPAC Name |

3-methoxy-2-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-21-14-12(22-9-10-5-3-2-4-6-10)8-7-11(15(17)18)13(14)16(19)20/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQSWWDWMMXFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340124 | |

| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-32-5 | |

| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.